
4-methoxy-N-(4-methylphenyl)benzamide
Overview
Description
4-Methoxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, where the benzamide core is substituted with a methoxy group at the 4-position and a methylphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methylphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-methoxy-N-(4-methylphenyl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- 4-Methoxy-N-(4-methylphenyl)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.
Synthetic Methods
- The compound can be synthesized through several methods, including the reaction of 4-methoxybenzoyl chloride with 4-methylphenylamine in the presence of bases like triethylamine or pyridine. This reaction typically occurs under mild conditions, making it suitable for large-scale production .
Biological Applications
Antimicrobial and Anticancer Properties
- Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. For instance, studies have shown that derivatives of benzamides can inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7 .
Mechanism of Action
- The compound's mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity or cell signaling pathways. In anticancer research, it may induce apoptosis in cancer cells, as indicated by increased annexin V-FITC positive cells in treated groups compared to controls .
Medical Research
Pharmaceutical Intermediate
- The compound is explored as a pharmaceutical intermediate in drug development. Its structural characteristics make it a candidate for synthesizing new therapeutic agents aimed at treating various diseases, including cancer and bacterial infections .
Case Studies
- Anti-Proliferative Activity Study : A study evaluated the anti-proliferative effects of benzamide derivatives against breast cancer cell lines, revealing significant inhibitory effects compared to traditional chemotherapeutics.
- Enzyme Inhibition : Related compounds have shown potent inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor progression. Selective inhibition over other isoforms suggests potential for targeted cancer therapies .
Material Science Applications
Electroluminescent Organic Materials
- The compound is also identified as an intermediate for synthesizing electroluminescent organic materials used in OLED technology. Its properties contribute to the efficiency and performance of these materials in electronic applications .
Application | Effect | Reference |
---|---|---|
Antimicrobial | Potential activity against bacteria | |
Anticancer | Inhibitory effects on MDA-MB-231 cells | |
Enzyme Inhibition | Inhibition of CA IX |
Table 2: Synthesis Conditions
Reactants | Conditions | Yield (%) |
---|---|---|
4-Methoxybenzoyl chloride + 4-Methylphenylamine | Triethylamine, room temperature | TBD |
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The methoxy and methylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(3-methylphenyl)benzamide
- 4-Methoxy-N-(2-methylphenyl)benzamide
- 4-Methoxybenzenamide, N-(4-methoxyphenyl)-
Uniqueness
4-Methoxy-N-(4-methylphenyl)benzamide is unique due to the specific positioning of the methoxy and methylphenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinities, and applications, making it a valuable compound in various research fields.
Biological Activity
4-Methoxy-N-(4-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group () and a para-methylphenyl group attached to the benzamide structure, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways critical for cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzamide derivatives can effectively inhibit bacterial growth by targeting bacterial enzymes .
Anticancer Properties
Several studies have investigated the anticancer potential of benzamide derivatives. For example, a study on related compounds demonstrated significant inhibitory effects against receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The analogs showed up to 92% inhibition against the epidermal growth factor receptor (EGFR) at low concentrations .
Case Studies and Research Findings
-
Zebrafish Model for Long QT Syndrome :
- A related compound, 2-methoxy-N-(4-methylphenyl)benzamide, was tested in zebrafish embryos for its ability to suppress long QT syndrome phenotypes. The study identified this compound as effective in shortening ventricular action potential durations, suggesting that similar derivatives could have implications in cardiac health .
-
Inhibition of Protein Kinases :
- A series of compounds containing the benzamide structure were synthesized and evaluated for their ability to inhibit various protein kinases. The results indicated that modifications in the benzamide structure could lead to enhanced potency against specific kinases involved in cancer cell signaling .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to related compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
This compound | C16H17NO2 | Contains methoxy and para-methyl groups; potential anticancer activity |
2-Methoxy-N-(4-methylphenyl)benzamide | C16H17NO2 | Similar structure; studied for cardiac electrophysiology effects |
4-Methoxy-N-(3-methylphenyl)benzamide | C16H17NO2 | Different positioning of methyl group; varied biological activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-N-(4-methylphenyl)benzamide, and what reaction conditions optimize yield?
- Methodology : A common approach involves coupling 4-methoxybenzoic acid derivatives with 4-methylaniline. For example, using p-methoxybenzoyl chloride and 4-methylaniline in dichloromethane with triethylamine as a base at room temperature, followed by purification via silica gel column chromatography (ethyl acetate/hexane) yields ~77% product . Alternative methods employ coupling reagents like DCC/HOBt for amide bond formation at low temperatures (-50°C) to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Techniques :
- NMR/IR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹) and aromatic substitution patterns .
- X-ray crystallography : Resolve molecular geometry, including dihedral angles between aromatic rings (e.g., 4.52° between benzene rings in related structures) and intermolecular interactions (e.g., C–H···O and N–H···O hydrogen bonds in crystal packing) .
- Mass spectrometry : Validate molecular weight (257.2845 g/mol) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- Guidelines : Conduct a hazard assessment per ACS or NIST protocols . While Ames testing suggests lower mutagenicity than other anomeric amides, use PPE (gloves, goggles) and fume hoods. Avoid heating, as decomposition risks exist . Dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How do substituent effects influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Analysis : The electron-donating methoxy and methyl groups deactivate the aromatic rings toward electrophilic substitution. However, the amide carbonyl can participate in nucleophilic acyl substitution under acidic/basic conditions. Oxidation studies on similar benzamides suggest potential hydroxylation at para positions . Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution .
Q. How can crystallographic data resolve discrepancies in spectroscopic interpretations?
- Case Study : X-ray structures of analogs reveal non-planar amide linkages (dihedral angles ~28°), which may explain split NMR signals for NH protons. Conflicting IR data (e.g., C=O stretch shifts) can arise from crystal packing effects, resolved via comparison with solid-state NMR or temperature-dependent studies .
Q. What strategies address low yields in scaled-up synthesis or regioselective functionalization?
- Optimization :
- Scale-up : Replace batch reactors with continuous flow systems to enhance heat/mass transfer .
- Regioselectivity : Use directing groups (e.g., nitro) to steer electrophilic attacks. For example, nitration of the 4-methylphenyl ring could be directed by the amide’s meta-directing effect .
Q. How does the compound interact with biological targets, and what computational tools predict its pharmacokinetic properties?
- Approach : Molecular docking (e.g., AutoDock) can simulate binding to enzymes/receptors. Similar benzamides show affinity for kinase domains or GPCRs . ADMET predictions (via SwissADME) estimate logP (~3.2) and bioavailability, guiding lead optimization .
Q. Data Contradiction and Validation
Q. How should researchers resolve inconsistencies in reported melting points or spectral data?
- Validation Protocol : Cross-check with high-purity samples (HPLC ≥99%) and standardized conditions (e.g., DSC for melting points). Compare experimental NMR shifts with NIST Chemistry WebBook entries . Reproduce crystallography data to confirm structural assignments .
Q. What mechanistic insights explain unexpected byproducts during amide bond formation?
- Investigation : Byproducts may arise from competitive O-acylation (if hydroxyl groups are present) or acid chloride hydrolysis. LC-MS/MS can identify impurities, while kinetic studies (e.g., varying stoichiometry of triethylamine) can optimize reaction pathways .
Q. Methodological Resources
Properties
IUPAC Name |
4-methoxy-N-(4-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXPRQGDAUNXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323465 | |
Record name | 4-methoxy-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39192-94-4 | |
Record name | NSC404061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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